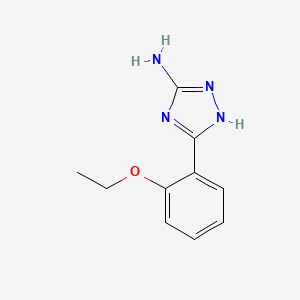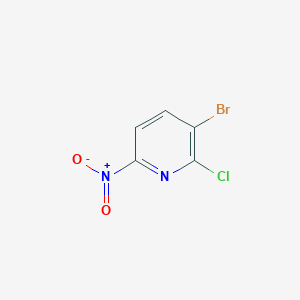
1-(4-Chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethanone is a fluorinated pyridine derivative. This compound is characterized by the presence of a trifluoromethyl group attached to an ethanone moiety, along with a chloro and fluoro substituent on the pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
The synthesis of 1-(4-Chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloro-2-fluoropyridine.
Reaction with Trifluoroacetic Anhydride: The pyridine derivative is reacted with trifluoroacetic anhydride in the presence of a base such as pyridine or triethylamine. This reaction introduces the trifluoromethyl group to the ethanone moiety.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
化学反応の分析
1-(4-Chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the pyridine ring can participate in nucleophilic substitution reactions. Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: The ethanone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols. Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are typically used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(4-Chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique substituents make it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity. Fluorinated pyridines are known to exhibit various pharmacological properties, and this compound is no exception.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Fluorinated compounds often have improved metabolic stability and bioavailability.
Industry: It is used in the development of agrochemicals and specialty chemicals. The presence of fluorine atoms can enhance the efficacy and environmental stability of these products.
作用機序
The mechanism of action of 1-(4-Chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethanone is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the trifluoromethyl group can influence the compound’s lipophilicity and binding affinity to biological targets, potentially affecting enzyme activity or receptor binding.
類似化合物との比較
1-(4-Chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethanone can be compared with other fluorinated pyridine derivatives, such as:
4-Chloro-2-fluoropyridine: Lacks the trifluoromethyl group, making it less lipophilic and potentially less bioactive.
2,2,2-Trifluoroethylamine: Contains the trifluoromethyl group but lacks the pyridine ring, resulting in different chemical properties and reactivity.
4-Chloro-3-fluorobenzaldehyde: Similar in structure but with a benzene ring instead of a pyridine ring, leading to different electronic and steric effects.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties, making it valuable in various applications.
特性
分子式 |
C7H2ClF4NO |
|---|---|
分子量 |
227.54 g/mol |
IUPAC名 |
1-(4-chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H2ClF4NO/c8-3-1-2-13-6(9)4(3)5(14)7(10,11)12/h1-2H |
InChIキー |
JFHPUANMFJUOFX-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1Cl)C(=O)C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B13117580.png)

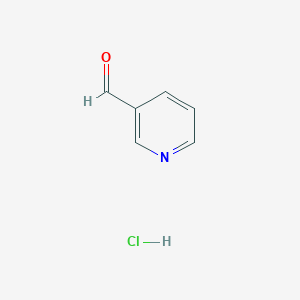
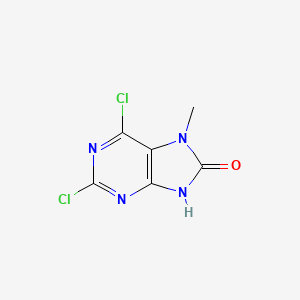
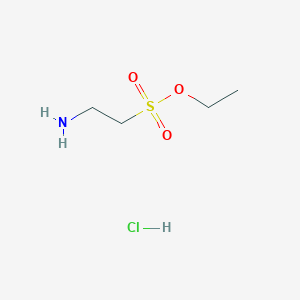


![4,8-Dichloropyrrolo[1,2-a]quinoxaline](/img/structure/B13117615.png)
